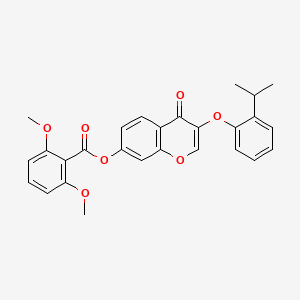![molecular formula C24H24N2O3 B3477161 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477161.png)
4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide
Descripción general
Descripción
4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide, also known as MBOE, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. MBOE belongs to a class of compounds known as benzamides, which have been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Mecanismo De Acción
The exact mechanism of action of 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide may be able to slow down the growth of cancer cells and promote their differentiation.
Biochemical and Physiological Effects:
4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide in lab experiments is that it has been shown to have a high level of selectivity towards certain enzymes and proteins, which could make it a more effective therapeutic agent. However, one limitation is that the exact mechanism of action of 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide. One area of interest is the development of 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide-based therapies for cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide. Additionally, further studies are needed to determine the safety and efficacy of 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide in humans.
Aplicaciones Científicas De Investigación
4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral effects. In a study published in the Journal of Medicinal Chemistry, 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Virology showed that 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has antiviral activity against the influenza virus. 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[2-(4-methylanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-18-7-11-21(12-8-18)26-23(27)17-29-22-13-9-20(10-14-22)24(28)25-16-15-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLTFONKFAHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl {[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3477080.png)
![benzyl {[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3477087.png)


![1-[4-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3477107.png)
![N-cyclopentyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3477114.png)
![methyl 2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3477115.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide](/img/structure/B3477122.png)
![4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477134.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B3477141.png)
![2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3477149.png)
![N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477156.png)
![N-benzyl-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477167.png)
![4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B3477174.png)